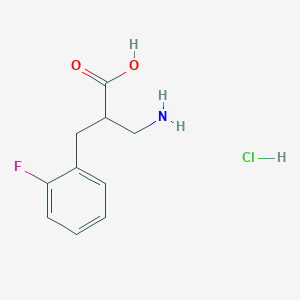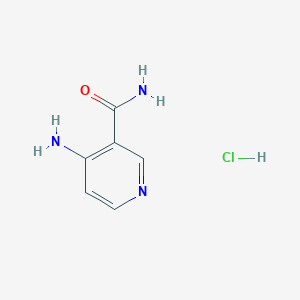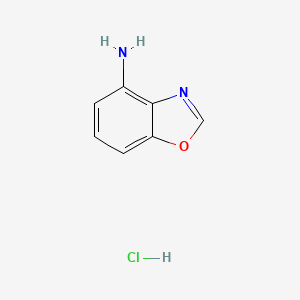![molecular formula C13H16Cl2F2N2O B3032537 1-[1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-yl]methanamine hydrochloride CAS No. 2173992-07-7](/img/structure/B3032537.png)
1-[1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-yl]methanamine hydrochloride
説明
The compound "1-[1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-yl]methanamine hydrochloride" is a chemical entity that has been explored in the context of pharmaceutical research. It is related to a class of compounds designed to act as "biased agonists" of serotonin 5-HT1A receptors, which are targeted for their potential antidepressant-like activity .
Synthesis Analysis
The synthesis of related compounds involves the creation of derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine. These derivatives are designed to preferentially activate certain pathways associated with the serotonin 5-HT1A receptor, such as ERK1/2 phosphorylation, over others like cAMP inhibition or Ca2+ mobilization . The synthesis process aims to achieve high receptor affinity and selectivity, as well as favorable drug-like properties .
Molecular Structure Analysis
The molecular structure of a closely related compound, which is a fumaric acid salt derivative of 1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-yl]methylamine, has been characterized by various NMR analyses and X-ray crystallography . The conformation of the piperidin ring in solution was studied, and the solid and solution conformations were found to be similar . This information is crucial for understanding the bioactive conformation of the compound and its interaction with biological targets.
Chemical Reactions Analysis
While the specific chemical reactions involving "this compound" are not detailed in the provided papers, the general approach to synthesizing related compounds involves reactions such as the Mannich reaction, which is used to create arylpiperazinyl mannich bases with potential receptor modulatory activity . These reactions are key to modifying the chemical structure to achieve desired pharmacological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds include high solubility, metabolic stability, and the ability to penetrate biological membranes like the Caco-2 barrier . The lead structure in the series, NLX-204, demonstrated high selectivity and did not block important enzymes or transporters such as CYP3A4, CYP2D6, or P-glycoprotein . The thermal stability and phase transitions of the fumaric acid salt derivative were investigated using TGA and DSC, and polymorphism screening was conducted to ensure the compound crystallizes into a single form .
科学的研究の応用
Neuropsychiatric Disorder Treatment
Compounds with structural similarities to "1-[1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-yl]methanamine hydrochloride" are extensively explored for their potential as dopamine D2 receptor (D2R) ligands. These ligands are crucial in treating neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. Research highlights the importance of specific structural components, such as aromatic moieties and cyclic amines, for high D2R affinity, indicating a significant therapeutic potential of D2R modulators in these disorders. The review by Jůza et al. (2022) provides a comprehensive overview of the development of novel D2R ligands, emphasizing their structural, functional, and pharmacological aspects.
Environmental Stability and Reactivity
The environmental behavior and stability of chloro-fluorinated compounds, such as parabens, have been the subject of extensive studies due to their widespread use and potential endocrine-disrupting effects. These compounds, including those structurally related to the one , are ubiquitous in surface waters and sediments, arising from the continuous use of paraben-based products. The review by Haman et al. (2015) discusses the occurrence, fate, and behavior of parabens in aquatic environments, highlighting their relative environmental stability and the formation of more persistent chlorinated by-products.
特性
IUPAC Name |
[4-(aminomethyl)-4-fluoropiperidin-1-yl]-(3-chloro-4-fluorophenyl)methanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClF2N2O.ClH/c14-10-7-9(1-2-11(10)15)12(19)18-5-3-13(16,8-17)4-6-18;/h1-2,7H,3-6,8,17H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYQCRYNFZHEKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CN)F)C(=O)C2=CC(=C(C=C2)F)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2173992-07-7 | |
| Record name | Methanone, [4-(aminomethyl)-4-fluoro-1-piperidinyl](3-chloro-4-fluorophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2173992-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-Chloro-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B3032464.png)


![3-((2-Chloropyridin-4-YL)methyl)-1-cyclobutyl-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-C]isoquinolin-5(4H)-one](/img/structure/B3032469.png)

![6-(Boc-amino)-3-azabicyclo[3.1.0]hexane hcl](/img/structure/B3032471.png)
![Butyl 5,8-dimethyl-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)quinoline-2-carboxylate](/img/structure/B3032472.png)
![3-(3-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine hcl](/img/structure/B3032473.png)
![5-Cyclopropyl-1-(3,5-dichloro-pyridin-4-yl)-1H-[1,2,3]triazole-4-carboxylic acid ethyl ester](/img/structure/B3032475.png)

